3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide
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Overview
Description
3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide is a heterocyclic compound that features a furan ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide typically involves the formation of the triazole ring followed by the introduction of the furan and sulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The furan ring can be introduced through a subsequent reaction, often involving a furan derivative. The sulfanyl group is typically added last, using thiol-containing reagents under mild conditions to avoid degradation of the sensitive triazole and furan rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The furan ring can participate in electrophilic substitution reactions, while the triazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated furans and alkylated triazoles.
Scientific Research Applications
3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The furan ring may enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(furan-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]propanamide
- 3-[3-(furan-2-yl)-5-thio-4H-1,2,4-triazol-4-yl]propanamide
Uniqueness
3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the furan and triazole rings with the sulfanyl group provides a versatile scaffold for the development of new compounds with tailored properties .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c10-7(14)3-4-13-8(11-12-9(13)16)6-2-1-5-15-6/h1-2,5H,3-4H2,(H2,10,14)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAQQAMBXICEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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